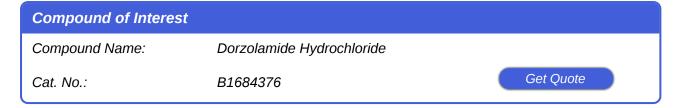


A Comprehensive Technical Guide to the Solubility of Dorzolamide Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of **dorzolamide hydrochloride** in various solvents. The information is compiled from publicly available scientific literature and product documentation, offering a valuable resource for formulation development, analytical method development, and research applications.

Core Data Presentation

The solubility of **dorzolamide hydrochloride** is a critical parameter for its formulation as an ophthalmic solution and for the development of analytical methods. The following tables summarize the available quantitative and qualitative solubility data.

Quantitative Solubility Data for Dorzolamide Hydrochloride



Solvent	Solubility	Temperature	Method	Citation
Water	12.5 mg/mL	Not Specified	Ultrasonic	[1][2]
Dimethyl Sulfoxide (DMSO)	100 mg/mL	Not Specified	Ultrasonic	[1][2]
Phosphate Buffered Saline (PBS)	11 mg/mL	Not Specified	Ultrasonic	[1]

Note: The use of sonication suggests that these values may represent kinetic solubility or that the dissolution process is slow and requires energy input to reach equilibrium.

Qualitative Solubility Profile of Dorzolamide

Hvdrochloride

Solvent	Solubility Description	Citation
Water	Soluble	[3][4][5][6][7][8][9][10]
Methanol	Slightly Soluble	[3][4][5][6][7][8][9][10]
Ethanol	Slightly Soluble	[3][4][5][6][7][8][9][10]
Anhydrous Ethanol	Very Slightly Soluble	[8][9]
DMSO	Insoluble (without sonication)	[11]

A comprehensive study on the thermophysical properties of **dorzolamide hydrochloride** in aqueous solutions was conducted at temperatures ranging from 300.15 K to 320.15 K. While this study provides valuable data on molecular interactions, it does not explicitly state the saturation solubility at these different temperatures.[12][13]

Experimental Protocols

A standardized experimental protocol for determining the equilibrium solubility of a pharmaceutical compound like **dorzolamide hydrochloride** typically involves the shake-flask method, which is widely accepted by regulatory bodies.



Objective: To determine the saturation solubility of **dorzolamide hydrochloride** in a specific solvent at a controlled temperature.

Materials:

- Dorzolamide Hydrochloride powder
- Solvent of interest (e.g., Water, Methanol, Ethanol)
- · Scintillation vials or sealed flasks
- Constant temperature shaker or incubator
- Analytical balance
- Filtration apparatus (e.g., syringe filters with a pore size of 0.45 μm or less)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Volumetric flasks and pipettes

Methodology:

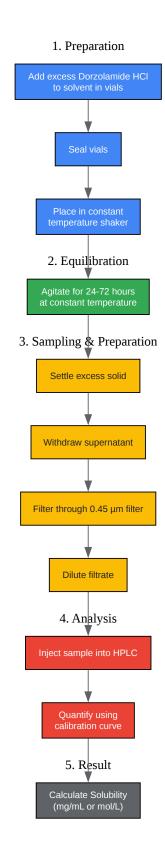
- Preparation of Saturated Solutions:
 - Add an excess amount of dorzolamide hydrochloride powder to a series of scintillation vials or flasks, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that saturation is reached.
 - Seal the vials/flasks to prevent solvent evaporation.
 - Place the vials/flasks in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).
 - Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibrium should be established experimentally.



- · Sample Collection and Preparation:
 - After the equilibration period, allow the vials/flasks to stand undisturbed at the set temperature to allow the excess solid to settle.
 - Carefully withdraw a clear aliquot of the supernatant using a pipette.
 - Immediately filter the aliquot through a suitable membrane filter (e.g., 0.45 μm PTFE or PVDF) to remove any undissolved particles. The filtration step should be performed quickly to minimize any temperature fluctuations that could affect solubility.
 - Accurately dilute the filtered solution with the mobile phase of the analytical method to a concentration within the calibrated range of the HPLC assay.
- Quantification by HPLC:
 - Analyze the diluted sample using a validated HPLC method for dorzolamide
 hydrochloride. A common method involves a C18 column with a mobile phase consisting of a buffer and an organic modifier (e.g., acetonitrile or methanol) and UV detection at approximately 254 nm.[14][15]
 - Prepare a calibration curve using standard solutions of dorzolamide hydrochloride of known concentrations.
 - Determine the concentration of dorzolamide hydrochloride in the diluted sample by comparing its peak area to the calibration curve.
- Calculation of Solubility:
 - Calculate the original concentration of dorzolamide hydrochloride in the saturated solution by taking into account the dilution factor.
 - The resulting concentration is the equilibrium solubility of **dorzolamide hydrochloride** in the tested solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Mandatory Visualizations Experimental Workflow for Solubility Determination



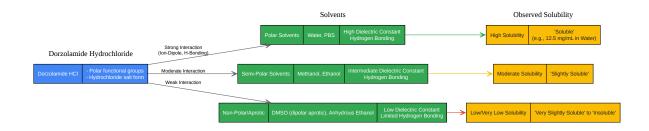


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Caption: Experimental workflow for determining the equilibrium solubility of **Dorzolamide Hydrochloride**.

Logical Relationship of Dorzolamide HCl Solubility



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Caption: Relationship between solvent polarity and the solubility of **Dorzolamide Hydrochloride**.

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